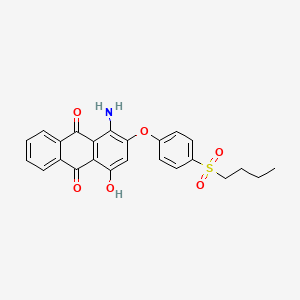

1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione

Description

Properties

CAS No. |

24108-92-7 |

|---|---|

Molecular Formula |

C24H21NO6S |

Molecular Weight |

451.5 g/mol |

IUPAC Name |

1-amino-2-(4-butylsulfonylphenoxy)-4-hydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C24H21NO6S/c1-2-3-12-32(29,30)15-10-8-14(9-11-15)31-19-13-18(26)20-21(22(19)25)24(28)17-7-5-4-6-16(17)23(20)27/h4-11,13,26H,2-3,12,25H2,1H3 |

InChI Key |

GSLQYSYCMSQUAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Method Overview

- Starting Material: 1,4-Dihydroxyanthraquinone

- Reagents: Ammonia (aqueous solution preferred), base, catalytic reducing agent

- Conditions: Temperature 60–150 °C (preferably 80–120 °C), pressure 1–30 bar (autogenous pressure 2–3 bar with 25% ammonia solution)

- Reaction Time: Approximately 2–3 hours

- Process Type: Can be performed batchwise or continuously

Reaction Details

1,4-Dihydroxyanthraquinone is treated with an aqueous ammonia solution (20–30% by weight, typically about 25%) in the presence of a base and a catalytic amount of a reducing agent. The molar ratio of ammonia to 1,4-dihydroxyanthraquinone ranges from 3 to 20 mol, preferably 5 to 12 mol. The sealed reaction mixture is heated to the specified temperature range, generating autogenous pressure.

After completion, the mixture is cooled and depressurized. The 1-amino-4-hydroxyanthraquinone precipitates out, allowing for separation by filtration, washing, and drying. This process yields the intermediate in high purity and high yield.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 60–150 °C (preferably 80–120 °C) | Controls reaction rate and yield |

| Pressure | 1–30 bar (preferably 2–3 bar) | Autogenous pressure from ammonia solution |

| Ammonia concentration | 20–30% by weight (aqueous) | Preferred form for reaction |

| Molar ratio (NH3:substrate) | 3–20 mol (preferably 5–12 mol) | Excess ammonia drives amination |

| Reaction time | 2–3 hours | Sufficient for complete conversion |

This method is documented in patent US5424461A and is recognized for its efficiency and scalability.

Functionalization to 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione

The target compound involves substitution at the 2-position of the anthraquinone ring with a 4-(butylsulfonyl)phenoxy group. This requires further synthetic steps beyond the amino-hydroxy intermediate.

Step 1: Halogenation of 1-Amino-4-hydroxyanthraquinone

- The amino-hydroxy intermediate is selectively halogenated at the 2-position (usually chlorination or bromination) to form 1-amino-2-halo-4-hydroxyanthraquinone.

- This halogenated intermediate is a reactive site for nucleophilic aromatic substitution.

Step 2: Nucleophilic Aromatic Substitution with 4-(Butylsulfonyl)phenol

- 4-(Butylsulfonyl)phenol acts as the nucleophile, substituting the halogen at the 2-position.

- The reaction typically uses a base to deprotonate the phenol, enhancing nucleophilicity.

- Solvents such as polar aprotic solvents or aqueous-organic mixtures can be used.

- Reaction conditions are optimized to favor substitution without degradation of sensitive functional groups.

Step 3: Purification

- The product is isolated by filtration or extraction.

- Washing and recrystallization yield the pure this compound.

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Halogenation | Electrophilic aromatic substitution | Chlorine or bromine, controlled stoichiometry | 1-amino-2-halo-4-hydroxyanthraquinone |

| 2. Nucleophilic substitution | Aromatic nucleophilic substitution | 4-(Butylsulfonyl)phenol, base (e.g., K2CO3), solvent | Target compound with phenoxy substitution |

| 3. Purification | Filtration, recrystallization | Solvent washing, drying | High purity final product |

This synthetic route is an extension of the processes described in patent EP0016432B1, which details the preparation of related phenoxy-substituted amino-hydroxyanthraquinones and can be adapted for the butylsulfonyl substituent.

Analytical and Research Findings Supporting Preparation

- Yield and Purity: The initial amination step yields 1-amino-4-hydroxyanthraquinone in high purity and yield, typically exceeding 85–90%, facilitating downstream functionalization.

- Reaction Optimization: Temperature and pressure parameters are critical; higher temperature accelerates reaction but may cause side reactions.

- Catalyst and Base Selection: Catalytic reducing agents and bases (e.g., sodium hydroxide, potassium carbonate) improve reaction efficiency and selectivity.

- Solvent Effects: Use of aqueous ammonia solutions enhances safety and reaction control compared to liquid ammonia.

- Scalability: Both batch and continuous processes have been validated for industrial-scale synthesis.

Summary Table of Key Preparation Parameters

| Synthesis Stage | Key Conditions | Outcome/Notes |

|---|---|---|

| Amination of 1,4-dihydroxyanthraquinone | Aqueous ammonia (20–30%), base, reducing agent, 80–120 °C, 2–3 bar, 2–3 h | High purity 1-amino-4-hydroxyanthraquinone |

| Halogenation of amino-hydroxy intermediate | Controlled chlorine/bromine addition, mild conditions | Selective 2-halogenated intermediate |

| Nucleophilic substitution with 4-(butylsulfonyl)phenol | Base (e.g., K2CO3), polar aprotic solvent, reflux | Formation of 1-amino-2-(4-(butylsulfonyl)phenoxy)-4-hydroxyanthraquinone |

| Purification | Filtration, washing, recrystallization | Isolated pure target compound |

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The phenoxy and butylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Analogues in Dye Chemistry

Anthraquinone derivatives are widely used as reactive disperse dyes. Key structural analogs include:

Sodium 1-amino-4-[[4-(benzoylamino)phenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate (CAS 70571-79-8)

- Substituents: Sulfonate group at position 2, benzoylamino-phenylamino at position 3.

- Molecular formula : C27H18N3NaO6S.

- Key properties : High solubility in water due to the sulfonate group, making it suitable for textile dyeing .

- Contrast: Unlike the target compound, this analog lacks the butylsulfonylphenoxy group, reducing its hydrophobic character.

1-((4-Aminophenyl)amino)-4-hydroxyanthracene-9,10-dione (Amino-A)

- Substituents: Amino-phenylamino at position 1, hydroxy at position 4.

- Synthesis : Reacted with triphosgene to introduce isocyanate groups for dye binding .

- Applications : Intermediate for synthesizing reactive dyes with enhanced fabric fastness.

1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione (CAS 17418-58-5)

- Substituents: Phenoxy group at position 2.

- Key difference: The target compound’s phenoxy group is modified with a butylsulfonyl moiety, which may improve electron-withdrawing properties and dye stability .

Bioactive Anthraquinone Derivatives

Several analogs exhibit antimicrobial or enzyme-inhibiting properties:

1-[(1E)-3-(1-Ethylpiperidin-4-yl)triaz-1-en-1-ol]anthracene-9,10-dione (Compound 25)

- Substituents : Triaz-en-ol group at position 1, ethylpiperidinyl side chain.

- Properties : Melting point 280°C, 85% yield.

- Activity : Demonstrated antimicrobial efficacy, likely due to the triaz-en-ol group’s interaction with microbial targets .

- Contrast: The target compound’s butylsulfonylphenoxy group may offer different binding kinetics compared to the heterocyclic triaz-en-ol moiety.

1-Amino-4-(4-chloroanilino)anthracene-9,10-dione (CAS 54946-79-1)

Sulfur-Containing Derivatives

Sulfur substituents influence solubility and reactivity:

1-Amino-4-(2-benzothiazol-ylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid (CAS 3767-77-9)

- Substituents : Benzothiazolylthio at position 4, sulfonate at position 2.

- Molecular formula : C21H11N2NaO5S3.

- Applications : Used in pharmaceuticals or specialty dyes due to sulfur’s redox activity .

- Contrast: The target compound’s butylsulfonylphenoxy group may exhibit lower reactivity but higher environmental persistence.

Comparative Data Table

Key Research Findings

- Dye Applications: Sulfonate and phenoxy groups enhance water solubility and fabric binding, respectively .

- Bioactivity : Heterocyclic substituents (e.g., triaz-en-ol) improve antimicrobial activity, while sulfonyl groups may enhance target specificity .

- Structural Influence : Electron-withdrawing groups (e.g., sulfonyl, chlorine) increase stability, whereas hydroxy groups facilitate hydrogen bonding .

Biological Activity

1-Amino-2-(4-(butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione, often referred to as a derivative of anthraquinone, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 451.49 g/mol

- Density : 1.403 g/cm³

- Boiling Point : 701.7 °C at 760 mmHg

- Flash Point : 378.2 °C

Synthesis

The synthesis of this compound typically involves the reaction of a suitable anthraquinone precursor with aryl sulfonyl compounds under specific conditions. The method developed for producing such compounds emphasizes high yields and purity, often utilizing solvents like sulfolane and acid binding agents to facilitate the reaction .

Anticancer Properties

Recent studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. Research indicates that various derivatives exhibit cytotoxicity against different cancer cell lines:

- Cell Lines Tested : Human glioblastoma (SNB-19), prostate cancer (DU-145), and breast cancer (MDA-MB-231).

- Mechanism : The compounds induce apoptosis and cell cycle arrest in cancer cells. For instance, a related compound demonstrated cell cycle arrest at the sub-G1 phase in DU-145 cells at a concentration of 1.1 μM .

The mechanism by which these compounds exert their biological effects often involves:

- DNA Intercalation : Studies suggest that the compounds bind to DNA topoisomerase, disrupting normal cellular processes and leading to cell death .

- Induction of Apoptosis : The activation of apoptotic pathways has been observed in treated cancer cells, indicating a potential therapeutic application in oncology.

Study 1: Cytotoxicity Evaluation

A series of studies evaluated the cytotoxic effects of various anthraquinone derivatives on cancer cell lines. Compounds were synthesized via Suzuki–Miyaura cross-coupling reactions and tested for their efficacy:

- Findings : Certain derivatives showed comparable potency to doxorubicin, a standard chemotherapy drug, indicating their potential as alternative therapeutic agents .

Study 2: Structure-Activity Relationship (SAR)

Research focused on understanding how different substituents on the anthraquinone backbone influenced biological activity:

- Results : The presence of specific aryl groups significantly enhanced cytotoxicity against glioblastoma cells, suggesting that structural modifications can optimize therapeutic efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 451.49 g/mol |

| Density | 1.403 g/cm³ |

| Boiling Point | 701.7 °C |

| Flash Point | 378.2 °C |

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SNB-19 (Glioblastoma) | 1.1 | Apoptosis |

| DU-145 (Prostate Cancer) | Varies | Cell Cycle Arrest |

| MDA-MB-231 (Breast Cancer) | Varies | DNA Intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.